molecular formula C10H20O B14189331 [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol CAS No. 848778-83-6

[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol

Cat. No.: B14189331
CAS No.: 848778-83-6
M. Wt: 156.26 g/mol
InChI Key: KBSHQCBKGHLYLX-VHSXEESVSA-N
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Description

[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is an organic compound characterized by a cyclopentane ring substituted with a methyl group, an isopropyl group, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of a suitable diene with a dienophile under Diels-Alder reaction conditions, followed by reduction and functional group transformations to introduce the methanol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of any carbonyl intermediates back to alcohols using reducing agents like NaBH4 (Sodium borohydride).

    Substitution: Halogenation of the methanol group to form alkyl halides using reagents like SOCl2 (Thionyl chloride).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone.

    Reduction: Regeneration of this compound.

    Substitution: Formation of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride.

Scientific Research Applications

[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanone: Similar structure but with a carbonyl group instead of a methanol group.

    [(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methyl chloride: Similar structure but with a chloride group instead of a methanol group.

Uniqueness

[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

848778-83-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

[(1R,3S)-1-methyl-3-propan-2-ylcyclopentyl]methanol

InChI

InChI=1S/C10H20O/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9,11H,4-7H2,1-3H3/t9-,10+/m0/s1

InChI Key

KBSHQCBKGHLYLX-VHSXEESVSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@](C1)(C)CO

Canonical SMILES

CC(C)C1CCC(C1)(C)CO

Origin of Product

United States

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